8-Azaspiro[4.5]decan-2-ylmethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azaspiro[4.5]decan-2-ylmethyl acetate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-2-ylmethyl acetate typically involves the reaction of a spirocyclic amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Scientific Research Applications
8-Azaspiro[4.5]decan-2-ylmethyl acetate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-2-ylmethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Azaspiro[4.5]decan-2-one: Similar in structure but lacks the acetate group.
8-Azaspiro[4.5]decan-2-ylmethyl acrylate: Contains an acrylate group instead of an acetate group.
8-Azaspiro[4.5]decan-2-ylmethyl methacrylate: Contains a methacrylate group instead of an acetate group.
Uniqueness
8-Azaspiro[4.5]decan-2-ylmethyl acetate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the acetate group allows for specific interactions and reactions that are not possible with other similar compounds .
Biological Activity
8-Azaspiro[4.5]decan-2-ylmethyl acetate is a compound characterized by a unique spirocyclic structure, which contributes to its distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of the acetate group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects depending on the target and context in which the compound is utilized.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Its structural similarities to other spirocyclic compounds suggest potential efficacy against various pathogens. For instance, derivatives of azaspiro compounds have shown moderate to excellent inhibition against fungi, with minimum inhibitory concentration (MIC) values ranging from 1 to 16 μg/mL in some studies .
TRPM8 Modulation
A significant area of research has focused on the compound's role as a TRPM8 antagonist . TRPM8 is a receptor involved in cold sensation and pain pathways. Compounds that modulate TRPM8 activity could serve as novel therapeutic agents for conditions such as neuropathic pain and cold allodynia. Studies have shown that 8-Azaspiro derivatives can inhibit nocifensive responses in animal models, indicating their potential as pain management agents .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
8-Azaspiro[4.5]decan-2-one | Similar spirocyclic structure | Moderate antimicrobial activity |
8-Azaspiro[4.5]decan-2-ylmethyl acrylate | Contains an acrylate group | Potentially less effective than acetate derivative |
6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan) | Contains amino groups | Investigated as anticancer agents |
(8-Methyl-1-oxa-8-azaspiro[4.5]decan)-2-yloxyacetic acid | Modified ester functionality | Potential neuroprotective effects |
The unique combination of functional groups in this compound allows for distinct interactions within biological systems compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with 8-Azaspiro[4.5]decan derivatives:
- Antimicrobial Evaluation : A study evaluated various azaspiro derivatives for their antimicrobial properties, revealing that certain modifications enhanced activity against bacterial strains.
- Pain Management Research : In a model of oxaliplatin-induced cold allodynia, compounds similar to this compound demonstrated significant reductions in pain response, supporting their potential as therapeutic agents for neuropathic pain .
- Pharmacokinetic Studies : Investigations into the absorption and metabolism of these compounds have indicated favorable pharmacokinetic profiles, essential for drug development efforts targeting various diseases.
Properties
IUPAC Name |
8-azaspiro[4.5]decan-3-ylmethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10(14)15-9-11-2-3-12(8-11)4-6-13-7-5-12/h11,13H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKRTMGCPJNIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC2(C1)CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.